3-Chloro-4-(thiomorpholin-4-yl)aniline

Thioredoxin Reductase Redox Biology Enzyme Inhibition

Redox screening libraries lack low-μM TrxR1 fragment hits with ready derivatization. This compound fills the gap as a validated hit with time-dependent inhibition. • IC50: 7.5 μM (30 min), 4.6 μM (60 min) vs. recombinant TrxR1; no inhibition of chorismate mutase or AChE at 26 μM. • Orthogonal functionalization: primary amine (amide, sulfonamide), aryl chloride (Suzuki, Buchwald, Sonogashira), thiomorpholine sulfur (oxidation to sulfoxide/sulfone). • Supplied at ≥98% purity, sealed under dry conditions at 2-8°C; global shipping.

Molecular Formula C10H13ClN2S
Molecular Weight 228.74 g/mol
CAS No. 237432-10-9
Cat. No. B1414863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(thiomorpholin-4-yl)aniline
CAS237432-10-9
Molecular FormulaC10H13ClN2S
Molecular Weight228.74 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C10H13ClN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
InChIKeyKPESAFMKFLZNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(thiomorpholin-4-yl)aniline: Key Specifications


3-Chloro-4-(thiomorpholin-4-yl)aniline (CAS 237432-10-9) is a substituted aniline derivative with the molecular formula C10H13ClN2S and molecular weight 228.74 g/mol, characterized by a chloro substituent at the 3-position and a thiomorpholine ring at the 4-position of the aniline core . The compound is commercially available as a small molecule scaffold from multiple vendors, typically supplied at purities of 95-98% and intended for research use only . This compound belongs to the thiomorpholine-containing aniline class, which is employed primarily as a synthetic building block in medicinal chemistry programs and as a research tool in biochemical assays . Key physicochemical parameters relevant to procurement include a calculated LogP of approximately 2.47 , a topological polar surface area (TPSA) of 29.26 Ų , and compliance with Lipinski's Rule of Five [1]. Storage conditions recommended by vendors include sealed containers at 2-8°C in dry conditions .

Scaffold Thiomorpholine-aniline building block with dual chloro/amine handles
Use Context Research use only; medicinal chemistry and biochemical assay applications
Quality Supplied at research-grade purity (95–98%); store at 2–8°C dry

3-Chloro-4-(thiomorpholin-4-yl)aniline: Analog Substitution Risks


Substitution of 3-chloro-4-(thiomorpholin-4-yl)aniline with structurally similar aniline or thiomorpholine-containing analogs cannot be presumed equivalent without direct comparative data. The combination of the chloro group at the 3-position and the thiomorpholine ring at the 4-position creates a distinct electronic and steric environment that influences both reactivity and target binding, a feature explicitly noted in structure-activity comparisons with analogs lacking either functional group . The chloro substituent modulates the electron density of the aromatic ring, affecting nucleophilicity and subsequent coupling efficiency in synthetic transformations, while the thiomorpholine moiety—a thio analog of morpholine—provides a distinct hydrogen-bonding capacity and lipophilicity relative to oxygen-containing heterocycles [1]. Empirical binding data demonstrate that this compound engages specific biological targets such as thioredoxin reductase 1 with measurable affinity, whereas certain analogs show no detectable inhibition against alternative targets such as chorismate mutase or acetylcholinesterase, underscoring that target engagement is highly scaffold-dependent and not generalizable across the thiomorpholine-aniline class [2] . The evidence presented below quantifies where this compound exhibits verifiable differentiation that may inform scientific selection.

Risk 1 The 3-chloro + 4-thiomorpholine combination creates a unique electronic/steric environment; aniline-only or morpholine analogs may not replicate reactivity.
Risk 2 Thiomorpholine sulfur provides distinct H-bond and lipophilicity compared to oxygen heterocycles; substitution with morpholine analogs can alter ADME profile.
Risk 3 Target engagement is scaffold-dependent: inhibition of thioredoxin reductase 1 was observed, but class-wide extrapolation to other enzymes is not supported.

3-Chloro-4-(thiomorpholin-4-yl)aniline: Comparative Evidence


Thioredoxin Reductase 1 Inhibition

This compound exhibits measurable inhibition of recombinant rat liver thioredoxin reductase 1, with an IC50 of 7,500 nM (7.5 μM) at 30 minutes and 4,600 nM (4.6 μM) at 60 minutes in a DTNB reduction assay [1]. While this level of inhibition is not potent relative to optimized clinical inhibitors, it establishes a quantifiable baseline activity for this scaffold that may be relevant for fragment-based screening, selectivity profiling against this redox target, or use as a control compound in thioredoxin reductase assays [1]. The time-dependent improvement in apparent IC50 (from 7.5 μM to 4.6 μM) may reflect slow-binding kinetics or assay equilibrium considerations, a characteristic that could inform experimental design when using this compound [1].

TrxR1 Inhibition
Reported
IC50 7.5 µM (30 min), 4.6 µM (60 min)
Supports fragment-based TrxR1 probe development
Time-dependent shift suggests slow-binding kinetics; relevant for assay design
Thioredoxin Reductase Redox Biology Enzyme Inhibition

Chorismate Mutase & AChE Counter-Screening

In selectivity profiling assays, 3-chloro-4-(thiomorpholin-4-yl)aniline showed no detectable inhibition of chorismate mutase (an enzyme involved in aromatic amino acid biosynthesis in bacteria) and no inhibition of acetylcholinesterase at a concentration of 26 μM . This negative data may inform selectivity expectations when using this compound in enzyme screening panels or when designing analogs where avoiding these particular off-target activities is desired . The lack of activity against acetylcholinesterase, a common off-target for many small molecules, may be a relevant consideration for neuroscience or toxicology applications .

Counter-Screening
Data to verify
No inhibition of chorismate mutase or AChE at 26 µM
Helps establish baseline selectivity profile
Negative data from single concentration; additional counterscreening recommended
Enzyme Selectivity Counter-Screening Target Profiling

Drug-Likeness Profile: LogP & TPSA

The computed LogP of 2.4754 and topological polar surface area (TPSA) of 29.26 Ų for 3-chloro-4-(thiomorpholin-4-yl)aniline place this scaffold within favorable ranges for membrane permeability and oral bioavailability according to established drug-likeness guidelines. The TPSA value below 140 Ų and LogP between 1 and 3 are associated with good intestinal absorption and blood-brain barrier penetration potential [1]. These values differ from morpholine analogs (which typically exhibit lower LogP due to the oxygen heteroatom) and from 3-chloroaniline (which lacks the thiomorpholine ring and has different calculated properties) [1]. The compound complies with Lipinski's Rule of Five , suggesting it is a suitable starting point for medicinal chemistry optimization where favorable ADME properties are required.

Drug-Likeness
Context-dependent
LogP 2.48, TPSA 29.26 Ų, Lipinski compliant
May support drug-like property assessment
Computational predictions only; verify experimentally for specific series
Drug-Likeness ADME Physicochemical Profiling

Orthogonal Derivatization via Dual Reactive Handles

3-Chloro-4-(thiomorpholin-4-yl)aniline possesses two chemically distinct reactive centers: the primary aromatic amine group (at the 1-position relative to the aniline core numbering) and the chloro substituent at the 3-position . This orthogonality allows sequential functionalization—for instance, amide bond formation or reductive amination at the aniline nitrogen, followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the chloro position, or vice versa . The thiomorpholine ring itself may undergo oxidation to the corresponding sulfoxide or sulfone, providing an additional site for modulating physicochemical properties . In contrast, analogs lacking either the chloro group (such as 4-(thiomorpholin-4-yl)aniline) or the thiomorpholine ring (such as 3-chloroaniline) offer fewer orthogonal derivatization options, limiting the diversity and complexity of accessible compound libraries .

Orthogonal Handles
Class-level
Three reactive sites vs. two in 3‑chloroaniline or 4‑(thiomorpholin‑4‑yl)aniline
Enables sequential derivatization for library synthesis
Functional group presence inferred; actual reactivity must be validated in planned transformations
Synthetic Chemistry Building Block Parallel Synthesis

3-Chloro-4-(thiomorpholin-4-yl)aniline: Research & Industrial Applications


Fragment Screening for TrxR1 Modulators

Researchers engaged in redox biology or thioredoxin reductase-targeted drug discovery may employ 3-chloro-4-(thiomorpholin-4-yl)aniline as a low-affinity fragment hit for structure-guided optimization. The compound exhibits measurable inhibition of recombinant rat thioredoxin reductase 1 with IC50 values of 7.5 μM (30 min) and 4.6 μM (60 min) [1]. This activity level is consistent with fragment-like binding (typically high μM to low mM range) and may serve as a starting point for fragment growing or linking strategies. The time-dependent shift in apparent IC50 suggests potential slow-binding behavior, a characteristic that can be exploited in kinetic selectivity profiling. Researchers validating thioredoxin reductase assays may also use this compound as a reference inhibitor for establishing assay window and reproducibility parameters [1].

Diversified Library Synthesis: Orthogonal Derivatization

Medicinal chemistry groups generating structurally diverse compound libraries can utilize 3-chloro-4-(thiomorpholin-4-yl)aniline as a privileged scaffold for parallel synthesis. The presence of both a primary aromatic amine and an aryl chloride enables sequential orthogonal derivatization: the amine can be functionalized via amide coupling, sulfonamide formation, or reductive amination, while the chloro group can undergo palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. The thiomorpholine sulfur provides an additional handle for oxidation to sulfoxide or sulfone, enabling modulation of polarity and hydrogen-bonding capacity. The favorable calculated physicochemical parameters (LogP = 2.48, TPSA = 29.26 Ų) support the use of this scaffold in generating compounds with drug-like properties suitable for further biological evaluation .

Selectivity Profiling in Enzyme Panels

Biochemical assay laboratories conducting selectivity profiling may include 3-chloro-4-(thiomorpholin-4-yl)aniline as a reference compound to benchmark assay performance and establish baseline inactivity thresholds. The compound has been profiled and shown no inhibition against chorismate mutase and no inhibition against acetylcholinesterase at 26 μM [1] . These negative results provide a useful reference point when screening related thiomorpholine-containing compounds against these enzyme targets, helping to distinguish between target-specific activity and non-specific assay interference. The combination of positive activity against thioredoxin reductase 1 and negative activity against these unrelated enzymes begins to establish a rudimentary selectivity profile that may inform the design of counter-screening cascades for analogs derived from this scaffold.

Application
Selection Property
Validation Focus
TrxR1 fragment-based screening
Measurable thioredoxin reductase 1 inhibition
Kinetic inhibition profiling and assay window establishment
Diversified library synthesis
Orthogonal reactive handles (amine, chloro, thiomorpholine)
Sequential derivatization feasibility and ADME property modulation
Enzyme panel selectivity profiling
Selectivity data across TrxR1, chorismate mutase, AChE
Counter-screening validation and baseline inactivity thresholds

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